![molecular formula C15H12ClF3N2O B2952793 2-Chloro-N-(pyridin-3-ylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1397197-80-6](/img/structure/B2952793.png)
2-Chloro-N-(pyridin-3-ylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(pyridin-3-ylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide, commonly known as CPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPN is a synthetic compound that belongs to the class of amides and has a molecular weight of 369.8 g/mol.
Mécanisme D'action
CPN works by inhibiting the activity of a specific protein kinase called cyclin-dependent kinase 2 (CDK2). CDK2 is involved in the regulation of cell cycle progression, and its inhibition by CPN can lead to cell cycle arrest and apoptosis in cancer cells. CPN has also been found to inhibit the activity of other protein kinases, such as CDK1 and CDK9, which are involved in various biological processes.
Biochemical and Physiological Effects:
CPN has been found to have various biochemical and physiological effects, depending on the specific research application. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation, and improve cognitive function in animal models of neurodegenerative diseases. CPN has also been found to have a neuroprotective effect in animal models of stroke.
Avantages Et Limitations Des Expériences En Laboratoire
CPN has several advantages for use in lab experiments. It is a potent and selective inhibitor of CDK2, which makes it a valuable tool for studying the role of this protein in various biological processes. CPN is also relatively stable and can be easily synthesized in large quantities. However, CPN has some limitations, such as its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on CPN. One area of interest is the development of more potent and selective CDK2 inhibitors based on the structure of CPN. Another area of interest is the investigation of the potential therapeutic applications of CPN in various diseases, such as cancer, inflammation, and neurodegenerative diseases. Additionally, further research is needed to understand the exact mechanism of action of CPN and its effects on other protein kinases and biological processes.
Méthodes De Synthèse
CPN can be synthesized through a multi-step process that involves the reaction of 4-trifluoromethylbenzoyl chloride with pyridine-3-carboxylic acid to form 4-trifluoromethylphenylpyridine-3-carboxylic acid. This intermediate is then reacted with chloroacetyl chloride to form 2-chloro-N-(pyridin-3-ylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide.
Applications De Recherche Scientifique
CPN has been extensively studied for its potential applications in various scientific research fields. It has been found to be a potent inhibitor of a specific protein kinase, which makes it a valuable tool for studying the role of this protein in various biological processes. CPN has also been studied for its potential use as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases.
Propriétés
IUPAC Name |
2-chloro-N-(pyridin-3-ylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O/c16-8-14(22)21(10-11-2-1-7-20-9-11)13-5-3-12(4-6-13)15(17,18)19/h1-7,9H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGCWDMPHUXWSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(C2=CC=C(C=C2)C(F)(F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


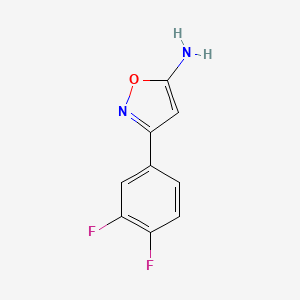
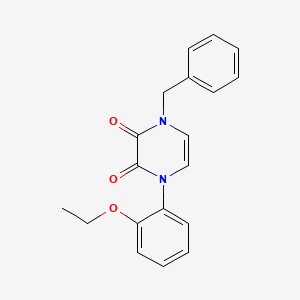
![7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2952717.png)
![Methyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2952718.png)
![2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2952721.png)
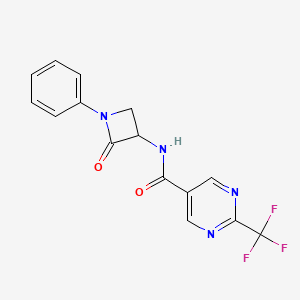
![N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2952724.png)
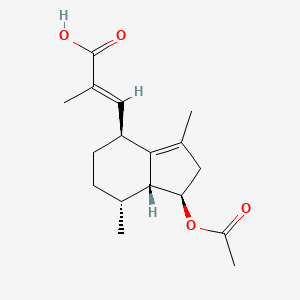


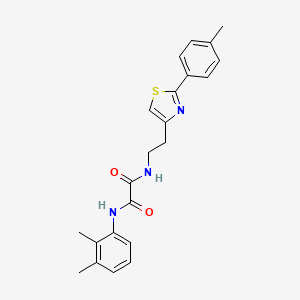

![2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2952733.png)